3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Research
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. ijbiotech.comresearchgate.net Regarded as a "privileged scaffold," the pyrazole core is a versatile structural motif found in a multitude of compounds exhibiting a wide array of pharmacological activities. ijbiotech.comresearchgate.netnih.gov This structural class has garnered significant attention due to its presence in numerous clinically approved drugs and its broad therapeutic potential. researchgate.netnih.govnih.gov
The metabolic stability of the pyrazole ring is a key factor contributing to its frequent use in the development of new therapeutic agents. ijbiotech.com The versatility of the pyrazole core allows for the introduction of various functional groups, enabling the fine-tuning of its physicochemical and biological properties. nih.gov This adaptability has led to the development of pyrazole derivatives with a diverse range of biological functions, including anti-inflammatory, anticancer, antimicrobial, analgesic, antiviral, and antidiabetic properties. researchgate.netnih.govmdpi.comresearchgate.net
The significance of this scaffold is underscored by its incorporation into several commercially successful drugs. These medications target a variety of diseases, highlighting the broad applicability of pyrazole-based compounds in medicine. nih.govnih.gov The ongoing research into pyrazole derivatives continues to yield compounds with potent and selective activities against various biological targets, solidifying the pyrazole scaffold as a crucial element in the modern drug discovery process. nih.govnih.gov
Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety
| Drug Name | Therapeutic Use |
|---|---|
| Celecoxib | Anti-inflammatory |
| Sildenafil | Erectile dysfunction |
| Rimonabant | Anti-obesity (withdrawn) |
| Apixaban | Anticoagulant |
| Zanubrutinib | Anticancer |
| Elexacaftor | Cystic fibrosis treatment |
| Baricitinib | Rheumatoid arthritis, COVID-19 |
Research Context of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole within Substituted Pyrazole Chemistry
The compound this compound belongs to the 3,5-diaryl-1H-pyrazole subclass, a group of compounds that has been the subject of extensive research due to their significant biological activities. researchgate.net While specific studies on the 3-(4-chlorophenyl)-5-(m-tolyl) derivative are not extensively documented in publicly available research, its structural context places it firmly within a well-explored area of medicinal chemistry. The 3,5-diaryl-1H-pyrazole scaffold serves as a molecular template for synthesizing novel agents, particularly for anticancer and anti-inflammatory applications. nih.govresearchgate.net
The synthesis of 3,5-diarylpyrazoles is typically achieved through the condensation of 1,3-diketones with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.gov Another common method involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine. researchgate.net These synthetic routes allow for the introduction of a wide variety of substituents on the two aryl rings, making it possible to create large libraries of compounds for biological screening.
Structure-activity relationship (SAR) studies on 3,5-diarylpyrazoles have provided insights into how different substituents on the phenyl rings influence biological activity. For instance, the presence of electron-withdrawing groups, such as the 4-chloro substituent in the target molecule, is a common feature in many biologically active pyrazoles. researchgate.net Research on related compounds, such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs, has demonstrated potent antitumor activity. researchgate.net The positioning of substituents on the phenyl rings is crucial for activity, and different substitution patterns can lead to varied biological effects. nih.gov The m-tolyl group at the 5-position introduces another point of variation, and its specific influence would be a key point of investigation in any research on this particular molecule. The study of such analogs contributes to a deeper understanding of the pharmacophoric requirements for desired biological activities. ijbiotech.comnih.gov
Table 2: Research Highlights of Substituted Pyrazole Derivatives
| Pyrazole Derivative Class | Key Research Findings |
|---|---|
| 1,5-Diarylpyrazoles | Identified as potent and selective COX-2 inhibitors. nih.gov |
| 3,5-Diarylpyrazoles | Investigated as inhibitors of tyrosinase, and as potential anticancer and anti-inflammatory agents. researchgate.net |
| 3,4-Diarylpyrazoles | Studied for their prospective anti-cancerous properties, inducing apoptosis in cancer cell lines. nih.gov |
| 1-(4-chlorophenyl)pyrazoles | Analogs have shown potential and broad-spectrum antitumor activity. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C16H13ClN2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H13ClN2/c1-11-3-2-4-13(9-11)16-10-15(18-19-16)12-5-7-14(17)8-6-12/h2-10H,1H3,(H,18,19) |
InChI Key |
OYJUEHRSKDIJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 3 4 Chlorophenyl 5 M Tolyl 1h Pyrazole
X-ray Crystallography for Precise Solid-State Structural Determination
A comprehensive search of crystallographic databases and scientific literature did not yield specific X-ray crystallography data for the compound 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole. While structural information for related pyrazole (B372694) derivatives exists, providing data for compounds other than the specified subject would be scientifically inaccurate and fall outside the strict scope of this article.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide unequivocal insights into the molecular structure of this compound. The anticipated results from such an analysis would include:
Molecular Confirmation: Unambiguous confirmation of the compound's covalent structure, including the connectivity of the 4-chlorophenyl, m-tolyl, and pyrazole rings.
Bond Lengths and Angles: Exact measurements of all bond lengths and angles would offer insight into the electronic nature of the molecule, such as the degree of electron delocalization within the pyrazole ring and any distortions from idealized geometries.
Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as hydrogen bonds (if applicable), π-π stacking between the aromatic rings, and van der Waals forces. These interactions are fundamental to understanding the material's bulk properties, such as melting point and solubility.
Should crystallographic data for this compound become available, it would be presented in a standardized format, as shown in the hypothetical data tables below.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₆H₁₃ClN₂ |
| Formula Weight | 268.74 |
| Temperature | Value K |
| Wavelength | Value Å |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z | Value |
| Density (calculated) | Value Mg/m³ |
| Absorption Coefficient | Value mm⁻¹ |
| F(000) | Value |
| Refinement Details | |
| R-factor (R1) | Value |
| Goodness-of-fit (S) | Value |
Table 2: Hypothetical Selected Bond Lengths and Dihedral Angles
| Bond/Angle | Measurement |
| Bond Lengths (Å) | |
| C(pyrazole)-C(chlorophenyl) | e.g., 1.48 |
| C(pyrazole)-C(tolyl) | e.g., 1.49 |
| N-N (pyrazole) | e.g., 1.35 |
| C-Cl | e.g., 1.74 |
| Dihedral Angles (°) | |
| Pyrazole / Chlorophenyl | Value |
| Pyrazole / Tolyl | Value |
Obtaining single-crystal X-ray diffraction data remains a crucial step for the complete and unambiguous solid-state characterization of this compound.
Computational Chemistry and Molecular Modeling Studies of Pyrazole Systems
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods elucidate the electronic distribution and energy levels, which are key determinants of chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often employing methods like B3LYP with a 6-311G** basis set, are utilized to determine the optimized molecular geometry, predict vibrational frequencies, and calculate thermodynamic properties. nih.gov Studies on structurally similar compounds have demonstrated that DFT can accurately reproduce structural parameters such as bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. nih.gov This computational groundwork is essential for understanding the molecule's stability and forms the basis for more complex simulations. nih.govbohrium.com
| Parameter | Description | Typical Application |
|---|---|---|
| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. nih.gov |
| Vibrational Analysis | Prediction of infrared and Raman spectra. | Confirms the stability of the optimized structure and aids in spectral assignment. nih.gov |
| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy. | Assesses the thermodynamic stability of the compound at different temperatures. nih.gov |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jcsp.org.pk A smaller energy gap suggests that the molecule is more reactive and less stable. For pyrazole derivatives, FMO analysis helps predict how the molecule will interact with other reagents, identifying it as a potential nucleophile or electrophile. youtube.comresearchgate.net
| Orbital | Energy (Representative Value) | Significance |
|---|---|---|
| HOMO | -6.5 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO | -1.2 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. jcsp.org.pk |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. nih.govrsc.org It is invaluable for identifying the electrophilic and nucleophilic sites involved in molecular interactions. numberanalytics.com In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density, such as those around electronegative atoms like nitrogen, and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, like those around hydrogen atoms, which are prone to nucleophilic attack. researchgate.netresearchgate.net For 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole, the MEP map would highlight the nitrogen atoms of the pyrazole ring as key sites for hydrogen bonding and coordination.
Molecular Dynamics (MD) Simulations for Conformational Exploration
While quantum mechanical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. eurasianjournals.com For pyrazole systems, MD simulations are crucial for exploring their conformational landscape and assessing the stability of their interactions with biological targets, such as proteins. mdpi.commdpi.com By simulating the movements of atoms and molecules, researchers can observe how this compound behaves in a dynamic environment, like the active site of an enzyme. rsc.org Key parameters such as the Root Mean Square Deviation (RMSD) are analyzed to determine the stability of the protein-ligand complex, ensuring that the binding mode predicted by docking is maintained over time. mdpi.commdpi.com
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. researchgate.net This method is widely applied to pyrazole derivatives to screen for potential biological activity by predicting how they might bind to the active sites of enzymes like protein kinases or cyclooxygenases. researchgate.netnih.gov The process involves placing the ligand in various conformations within the target's binding site and calculating a "docking score," which estimates the binding free energy. researchgate.net A lower docking score generally indicates a more favorable binding interaction. For this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rational basis for its potential therapeutic effects. mdpi.comnih.gov
| Protein Target (Example) | PDB ID | Binding Affinity (kcal/mol) of Representative Pyrazoles | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| CDK2 | 2VTO | -10.35 nih.gov | LEU83, LYS33, ASP86 |
| VEGFR-2 | 2QU5 | -10.09 nih.gov | CYS919, LYS868, GLU885 |
| RET Kinase | 2IVV | (Varies) mdpi.com | ALA807, LYS758, GLU756 |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling Methodologies
Before a compound can be considered for pharmaceutical development, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET profiling provides an early-stage prediction of these properties, saving time and resources. researchgate.netnih.gov Web-based tools and software, such as pkCSM and SwissADME, are commonly used to predict the ADMET profile of pyrazole derivatives from their molecular structure. ajol.info These predictions include assessing compliance with drug-likeness rules (e.g., Lipinski's Rule of Five), gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity risks like AMES toxicity. researchgate.netnih.gov Such computational screening helps to identify candidates with favorable drug-like properties and flag potential liabilities early in the drug discovery process. nih.gov
| ADMET Property | Parameter | Predicted Outcome (Representative) | Significance |
|---|---|---|---|
| Drug-Likeness | Lipinski's Rule of Five | No violations | Indicates good potential for oral bioavailability. |
| Absorption | Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Indicates the compound may not readily enter the central nervous system. |
| Metabolism | CYP2D6/3A4 Inhibitor | Non-inhibitor | Suggests a lower likelihood of drug-drug interactions. |
| Toxicity | AMES Toxicity | Non-toxic | Predicts a low potential for mutagenicity. nih.gov |
Structure-Based Design Principles for Pyrazole-Containing Molecules
The rational design of bioactive molecules centered on a pyrazole scaffold, such as this compound, leverages computational chemistry and molecular modeling to predict and enhance interactions with biological targets. These approaches are fundamental in understanding the structure-activity relationships (SAR) that govern the efficacy of pyrazole-containing compounds as inhibitors of various enzymes, particularly protein kinases.
The core principle of structure-based design for these molecules lies in the strategic placement of substituents around the central pyrazole ring to optimize binding affinity and selectivity for a specific target protein's active site. The 3,5-diarylpyrazole framework serves as a versatile scaffold, with the aryl groups at positions 3 and 5 playing crucial roles in establishing key interactions within the binding pocket.
Key Structural Features and Their Influence on Activity:
The Pyrazole Core: The pyrazole ring itself is a critical pharmacophore. The nitrogen atoms can act as hydrogen bond donors and acceptors, anchoring the molecule within the active site of a target protein. Its aromatic nature also allows for favorable π-π stacking interactions with aromatic amino acid residues.
Aryl Substituent at Position 3: The 4-chlorophenyl group at this position is a common feature in many biologically active pyrazole derivatives. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the entire molecule. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the protein's active site, thereby enhancing binding affinity. Molecular docking studies on similar pyrazole derivatives have shown that the 4-chlorophenyl group often occupies a hydrophobic pocket, with the chlorine atom potentially forming interactions with backbone carbonyls or other polar residues.
Computational Modeling Insights:
Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on analogous pyrazole-based kinase inhibitors have provided valuable insights into the optimal structural requirements for potent inhibition. These studies often reveal a common binding mode where the pyrazole core engages with the hinge region of the kinase, a critical part of the ATP-binding site.
For instance, in a hypothetical docking scenario of this compound into a kinase active site, the following interactions might be observed based on studies of similar compounds:
| Molecular Moiety | Potential Interacting Residues | Type of Interaction | Significance for Binding |
| Pyrazole N1-H | Hinge region backbone carbonyl | Hydrogen Bond | Anchors the inhibitor in the active site |
| Pyrazole N2 | Hinge region backbone amide | Hydrogen Bond | Further stabilizes the inhibitor-protein complex |
| 4-Chlorophenyl group | Hydrophobic pocket (e.g., Leu, Val, Ile) | Hydrophobic Interaction | Increases binding affinity |
| Chlorine atom | Backbone carbonyl or polar residue | Halogen Bond | Enhances specificity and affinity |
| m-Tolyl group | Hydrophobic sub-pocket | van der Waals forces | Contributes to selectivity |
Structure-Based Design Principles in Action:
The principles derived from computational studies guide the synthetic modification of the lead compound to improve its pharmacological profile. For example, if a 3D-QSAR model indicates that a larger hydrophobic group is favored at the meta position of the 5-phenyl ring, a chemist might synthesize an analog with an ethyl or isopropyl group instead of the methyl group to test this hypothesis.
The following table summarizes key structure-based design principles for pyrazole-containing molecules based on computational and medicinal chemistry studies of related compounds:
| Design Principle | Rationale | Example Modification on the Core Scaffold | Expected Outcome |
| Hinge Binding Optimization | Strengthening interactions with the kinase hinge region is crucial for potent inhibition. | Introduction of additional hydrogen bond donors/acceptors on the pyrazole core or adjacent substituents. | Increased inhibitory potency. |
| Exploitation of Hydrophobic Pockets | Maximizing favorable hydrophobic contacts within the ATP-binding site enhances affinity. | Varying the size and nature of the aryl substituents at positions 3 and 5. | Improved binding affinity and potency. |
| Selectivity Enhancement | Targeting unique features of a specific kinase's active site to avoid off-target effects. | Introducing sterically demanding or specifically interacting groups on the aryl rings to fit into unique sub-pockets. | Increased selectivity for the target kinase. |
| Modulation of Physicochemical Properties | Optimizing properties like solubility and membrane permeability for better drug-like characteristics. | Addition of polar functional groups to the aryl rings. | Improved pharmacokinetic profile. |
Structure Activity Relationship Sar Investigations of Pyrazole Derivatives
Foundational Principles of Structure-Activity Relationships in Heterocyclic Compounds
Heterocyclic compounds, such as pyrazoles, are key scaffolds in many pharmaceuticals due to their ability to interact with a wide range of biological targets. The principles of SAR in these compounds are governed by several factors, including the nature of the heterocyclic ring itself, and the type and position of its substituents. The arrangement of atoms and functional groups in a molecule determines its physicochemical properties, such as lipophilicity, electronic effects, and steric factors, which in turn influence its pharmacokinetic and pharmacodynamic behavior.
The pyrazole (B372694) ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts specific properties, including the ability to act as both a hydrogen bond donor and acceptor. The electronic distribution within the ring can be modulated by substituents, which can in turn affect the compound's interaction with biological targets. For instance, electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups can decrease it, impacting binding affinities.
Systematic Analysis of Substituent Effects on Pyrazole Ring Systems
The biological activity of pyrazole derivatives can be significantly altered by modifying the substituents on the pyrazole core. A systematic analysis of these effects is essential for optimizing the potency and selectivity of these compounds.
The substitution pattern on the pyrazole ring plays a critical role in determining the biological activity of the molecule. The 1, 3, 4, and 5 positions of the pyrazole ring are all amenable to substitution, and the placement of different functional groups can lead to vastly different pharmacological profiles. For example, in a series of 1,5-diarylpyrazole derivatives developed as cyclooxygenase-2 (COX-2) inhibitors, the nature of the substituent at the 1-position was found to be critical for activity. nih.gov Similarly, substitutions at the 3 and 5 positions with different aryl groups have been shown to be crucial for the anti-proliferative activity of these compounds. nih.gov
The presence of a 4-chlorophenyl group at the 3-position of the pyrazole ring is a common feature in many biologically active pyrazole derivatives. The chlorine atom is an electron-withdrawing group, which can influence the electronic properties of the pyrazole ring. Furthermore, its lipophilic nature can enhance the compound's ability to cross cell membranes.
The table below illustrates the effect of different substituents on the phenyl ring at the 3-position on the anti-proliferative activity of some pyrazole derivatives.
| Compound | R1 (at C3) | R2 (at C5) | Cell Line | IC50 (µM) |
| 1 | 4-Chlorophenyl | m-Tolyl | - | - |
| 2 | Phenyl | Phenyl | A549 | >100 |
| 3 | 4-Methoxyphenyl | Phenyl | A549 | 85.3 |
| 4 | 4-Chlorophenyl | Phenyl | A549 | 62.1 |
Data compiled from multiple sources for illustrative purposes.
In a study of 3,5-diaryl-1H-pyrazole derivatives as apoptosis-inducing agents, it was found that analogs bearing electron-donating groups on one aryl ring and electron-withdrawing groups on the other exhibited significant activity. nih.gov This highlights the importance of the electronic balance between the substituents at the 3 and 5 positions. The combination of the electron-withdrawing 4-chlorophenyl group at C3 and the electron-donating m-tolyl group at C5 in 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole may therefore be a key determinant of its biological function.
Regiochemical Considerations in Pyrazole Synthesis and their SAR Implications
The synthesis of unsymmetrically substituted pyrazoles, such as 3,5-diarylpyrazoles, can often lead to the formation of regioisomers. The regioselectivity of the synthesis is crucial, as different regioisomers can have distinct biological activities. For example, the reaction of an unsymmetrical 1,3-diketone with hydrazine (B178648) can yield two different pyrazole products. researchgate.net
The biological evaluation of separated regioisomers has often revealed that one isomer is significantly more active than the other. This underscores the importance of regioselective synthesis in the development of pyrazole-based therapeutic agents. nih.govthieme.de For this compound, ensuring the correct placement of the 4-chlorophenyl group at the 3-position and the m-tolyl group at the 5-position is essential for its intended biological activity.
Conformational Analysis and its Correlation with Molecular Functionality
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. For 3,5-diaryl-1H-pyrazoles, the relative orientation of the two aryl rings with respect to the pyrazole core can significantly influence their activity.
The molecule is generally planar, with some degree of rotation possible around the single bonds connecting the aryl rings to the pyrazole core. researchgate.net The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions. Computational modeling and X-ray crystallography are valuable tools for studying the conformational preferences of these molecules. Understanding the low-energy conformations of this compound can provide insights into its binding mode with biological targets and aid in the design of more potent analogs.
Future Research Directions and Emerging Applications in Chemical Science
Advancements in Green and Sustainable Synthetic Methodologies for Pyrazoles
The synthesis of pyrazole (B372694) derivatives is undergoing a significant transformation, driven by the principles of green chemistry. nih.govresearchgate.net Future research will focus on developing more environmentally benign, efficient, and atom-economical methods for synthesizing compounds such as 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole. nih.govresearchgate.net Key areas of advancement include the use of green solvents, recyclable catalysts, and energy-efficient techniques. nih.govresearchgate.net
Modern synthetic strategies are moving away from hazardous reagents and embracing sustainable alternatives. researchgate.net Methodologies that are being explored include:
Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. rsc.orgrsc.org
Ultrasound irradiation: Sonochemistry offers a milder alternative for processes, contributing to sustainable chemical production. rsc.orgrsc.org
Mechanochemical activation: This solvent-free approach offers distinct advantages in terms of sustainability. rsc.orgrsc.org
Multicomponent reactions: These reactions enhance efficiency by combining multiple starting materials in a single step, which is an operationally simple and atom-economical approach. nih.gov
Aqueous synthesis: Utilizing water as a solvent is a key focus for environmentally friendly synthesis of pyrazole derivatives. researchgate.net
These innovative methods not only align with the principles of green chemistry but also offer practical advantages in efficiency and yield. rsc.org
Table 1: Comparison of Conventional vs. Green Synthetic Methods for Pyrazoles
| Feature | Conventional Methods | Green & Sustainable Methods |
|---|---|---|
| Solvents | Often hazardous organic solvents | Green solvents (e.g., water), or solvent-free conditions nih.govresearchgate.net |
| Catalysts | Often homogenous, non-recyclable catalysts | Recyclable, heterogeneous catalysts (e.g., nano-ZnO) nih.govmdpi.com |
| Energy Input | Conventional heating (often prolonged) | Microwave, ultrasound irradiation (reduced time) rsc.orgrsc.org |
| Efficiency | Multi-step, lower atom economy | One-pot, multicomponent reactions, high atom economy nih.gov |
| Byproducts | Often significant waste generation | Minimized waste, environmentally benign researchgate.net |
Development of Advanced Spectroscopic Techniques for Pyrazole Characterization
Accurate structural elucidation is paramount for understanding the properties and potential applications of this compound. Future research will leverage advanced spectroscopic techniques for more detailed and rapid characterization. While standard methods like NMR (¹H, ¹³C), IR, UV-Vis, and mass spectrometry remain fundamental, the development of more sophisticated applications of these techniques is ongoing. nih.govmdpi.comnih.gov
Future advancements will likely focus on:
Higher-resolution NMR: To provide more detailed insights into the molecular structure and conformation of complex pyrazole derivatives.
Computational Spectroscopy: The integration of Density Functional Theory (DFT) calculations with experimental spectroscopic data (NMR, FT-IR, FT-Raman) allows for a more profound understanding of the molecule's reactive properties and vibrational modes. nih.govresearchgate.nettandfonline.com
Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional molecular structure, which is crucial for understanding intermolecular interactions and for rational drug design. nih.govtandfonline.com
Advanced Mass Spectrometry: Techniques like high-resolution mass spectrometry (HRMS) will be essential for confirming elemental composition and for metabolomic studies of pyrazole-based compounds.
These advanced analytical methods are critical for confirming the identity and purity of newly synthesized pyrazole derivatives and for studying their interactions with biological targets. mdpi.comresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Pyrazole Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of novel pyrazole derivatives. ijpsjournal.comnih.gov These computational tools can analyze vast datasets to predict the properties and activities of virtual compounds, significantly accelerating the research and development process. nih.govnih.gov For a target like this compound, AI can be employed to design new analogues with enhanced properties.
Key applications of AI/ML in this field include:
Virtual Screening: ML models can screen massive virtual libraries of pyrazole derivatives to identify candidates with a high probability of desired activity, reducing the time and cost of experimental screening. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): AI algorithms can build predictive QSAR models that correlate the structural features of pyrazole compounds with their biological activities, guiding the design of more potent molecules. researchgate.netfrontiersin.org
De Novo Drug Design: Generative models in AI can design entirely new pyrazole-based molecular structures with optimized properties, such as high binding affinity to a specific biological target and favorable pharmacokinetic profiles. ijpsjournal.com
Property Prediction: Deep learning models can accurately predict various physicochemical properties, including solubility, toxicity, and bioavailability, helping to prioritize the most promising candidates for synthesis and testing. nih.govfrontiersin.org
The integration of computational and synthetic strategies provides a powerful framework for the accelerated discovery of next-generation pyrazole-based compounds. nih.gov
Exploration of Pyrazole Derivatives in Advanced Materials Science
While pyrazoles are well-known in pharmaceuticals, their application in materials science is a rapidly emerging field. numberanalytics.com The unique electronic and photophysical properties of the pyrazole ring make derivatives like this compound attractive building blocks for advanced materials. mdpi.com
Future research is expected to explore:
Luminescent Materials: Pyrazole derivatives with extended conjugation can exhibit unique photophysical properties, making them suitable for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and dyes. numberanalytics.commdpi.com
Conducting Polymers: Incorporation of the pyrazole moiety into polymer backbones could lead to new conducting materials with applications in electronics and energy storage. numberanalytics.com
Coordination Chemistry and Catalysis: Pyrazoles are excellent ligands for metal ions. Future work will likely involve designing novel pyrazole-based metal complexes for use as catalysts in a variety of chemical transformations. researchgate.net
Chemosensors: The ability of the pyrazole ring to interact with various ions and molecules makes it a promising scaffold for the development of selective chemosensors for environmental and biological monitoring. mdpi.comresearchgate.net
The versatility of the pyrazole scaffold provides significant opportunities for creating novel materials with tailored optical, electronic, and chemical properties. mdpi.com
Rational Design of Next-Generation Pyrazole Scaffolds with Tailored Properties
The concept of rational design is central to advancing the application of pyrazole derivatives. researchgate.net This approach involves using a deep understanding of structure-activity relationships (SAR) and molecular interactions to design new molecules with specific, predetermined properties. nih.gov For this compound, this means strategically modifying its structure to enhance its efficacy for a particular application, be it as a therapeutic agent or a functional material.
Future efforts in rational design will focus on:
Scaffold Hopping and Decoration: Replacing or modifying parts of the pyrazole scaffold to improve properties like potency, selectivity, and pharmacokinetics. researchgate.net This involves computational tools like pharmacophore mapping and molecular docking to guide synthetic efforts. researchgate.net
Bioisosteric Replacement: The pyrazole ring is often used as a versatile bioisostere for other chemical groups in drug design, which can lead to improved drug-like properties. nih.gov
Targeted Covalent Inhibitors: Designing pyrazole derivatives that can form a covalent bond with their biological target, leading to enhanced potency and duration of action.
Multi-target Ligands: Creating single pyrazole-based molecules that can interact with multiple biological targets, a potential strategy for treating complex diseases.
By combining computational design with advanced synthetic chemistry, researchers can develop next-generation pyrazole scaffolds with precisely tailored properties to address unmet needs in medicine and technology. researchgate.netnih.gov
Q & A
Q. Advanced
- Molecular docking : Simulate binding to targets like COX-2 (PDB: 1CX2) or carbonic anhydrase IX .
- ADME prediction : SwissADME or pkCSM tools assess bioavailability (e.g., Lipinski’s Rule of Five) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
How is regioselectivity controlled during pyrazole ring formation with multiple substituents?
Advanced
Regioselectivity depends on:
- Electronic effects : Electron-withdrawing groups (e.g., Cl) direct substituents to the 3- and 5-positions .
- Steric effects : Bulky groups (e.g., m-tolyl) favor less hindered positions .
- Reagent choice : Vilsmeier–Haack formylation selectively targets the 4-position .
What advanced spectroscopic techniques validate non-covalent interactions in pyrazole crystals?
Q. Advanced
- SC-XRD : Reveals hydrogen bonding (e.g., N–H···O) and π-stacking (3.5–4.0 Å) .
- Solid-state NMR : Probes polymorphic forms and crystallinity .
- Raman spectroscopy : Detects lattice vibrations influenced by substituents .
How do structural modifications (e.g., replacing Cl with CF₃) affect pharmacological activity?
Q. Advanced
- Electron-withdrawing groups (Cl, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) .
- Methoxy groups : Improve solubility but reduce membrane permeability .
- Comparative studies : Analog libraries (e.g., 3-CF₃ vs. 3-Cl) quantify activity shifts via IC₅₀ ratios .
What green chemistry approaches are applicable to pyrazole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
